molecular formula C20H26ClNO2S2 B1682331 Tiagabine hydrochloride CAS No. 145821-59-6

Tiagabine hydrochloride

カタログ番号: B1682331
CAS番号: 145821-59-6
分子量: 412.0 g/mol
InChIキー: YUKARLAABCGMCN-PKLMIRHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チアガビン塩酸塩は、主に部分てんかんの治療に使用される抗てんかん薬です。 それは、中枢神経系における主要な抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の活動を促進する能力で知られています . チアガビン塩酸塩は、パニック障害やその他の不安関連疾患の治療にも使用されています .

2. 製法

チアガビン塩酸塩の合成は、いくつかの段階を伴います。一般的な方法の1つには、重要なジチオフェンN-アルキル化中間体の調製が含まれます。 この中間体は、高価な試薬を必要とせず、穏和な反応条件下で行われるコンパクトな方法を使用して合成されます . このプロセスは、大規模生産に適しています。 最後の段階は、単一または混合有機溶媒を使用して無水チアガビン塩酸塩を調製し、残留溶媒が医薬品調製の要件を満たしていることを確認します .

3. 化学反応の分析

チアガビン塩酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

    還元: この反応は、水素の添加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

    置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールを生み出す可能性があります。

4. 科学研究への応用

チアガビン塩酸塩は、幅広い科学研究への応用があります。

準備方法

化学反応の分析

Tiagabine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.

科学的研究の応用

Pharmacological Mechanism

Tiagabine functions by inhibiting the uptake of GABA into presynaptic neurons, thereby increasing the availability of GABA in the synaptic cleft. This mechanism enhances inhibitory neurotransmission, which is crucial for controlling seizure activity. The compound has been shown to prolong GABA-mediated inhibitory post-synaptic potentials in neuronal cultures and animal models .

Epilepsy Treatment

Tiagabine is primarily approved as an adjunctive therapy for patients with refractory partial seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency:

  • Efficacy in Partial Seizures : In a multicenter, double-blind study involving 154 adults with refractory partial seizures, tiagabine administration resulted in a significant reduction in median seizure rates compared to placebo (P < 0.05) .
  • Dosage and Tolerability : Patients were treated with doses ranging from 12 to 30 mg/day, with a notable proportion experiencing at least a 50% reduction in seizure frequency . Common adverse effects included dizziness and somnolence, but these were generally mild .

Potential Use in Other Neurological Disorders

Recent studies suggest that tiagabine may have protective effects against neurotoxicity and could be beneficial in treating conditions such as Parkinson's disease:

  • Neuroprotective Effects : Research indicates that tiagabine can protect dopaminergic neurons from neurotoxic damage induced by substances like MPTP (a neurotoxin used to model Parkinson's disease) by modulating microglial activation . This suggests a potential role for tiagabine beyond epilepsy management.

Case Study Overview

Study TypePopulationInterventionOutcome
Double-Blind Trial154 patients with refractory partial seizuresTiagabine (12-30 mg/day) vs. PlaceboSignificant reduction in seizure frequency; higher rates of ≥50% reduction in seizures compared to placebo
Randomized Control Trial297 patients with complex partial seizuresTiagabine (32 mg and 56 mg) vs. PlaceboSignificant reduction in seizure frequency; increased incidence of dizziness and abnormal thinking reported

Safety and Side Effects

Tiagabine is generally well tolerated, with side effects primarily being mild to moderate:

  • Common Side Effects : Dizziness, headache, asthenia, and somnolence are frequently reported .
  • Serious Risks : There is an intermediate risk of depression in patients with epilepsy (approximately 4%) and potential interference with color perception .

作用機序

チアガビン塩酸塩は、シナプス前ニューロンへのγ-アミノ酪酸(GABA)の再取り込みを阻害することによって効果を発揮します。 この作用により、シナプス後細胞の表面にある受容体へのGABAの結合可能性が高まり、その抑制効果が強化されます . 正確なメカニズムは完全に解明されていませんが、チアガビン塩酸塩がGABA取り込みキャリアに関連する認識部位に結合することを含むと考えられています .

6. 類似の化合物との比較

チアガビン塩酸塩は、GABA再取り込みの選択的阻害において独自です。類似の化合物には以下が含まれます。

    レベチラセタム: てんかんの治療に使用される別の抗てんかん薬。

    ガバペンチン: 神経障害性疼痛とてんかんの治療に使用されます。

チアガビン塩酸塩は、その特定の作用機序と部分てんかんや不安障害の治療における有効性により際立っています .

類似化合物との比較

Tiagabine Hydrochloride is unique in its selective inhibition of GABA reuptake. Similar compounds include:

    Levetiracetam: Another anticonvulsant used to treat epilepsy.

    Gabapentin: Used to treat neuropathic pain and epilepsy.

This compound stands out due to its specific mechanism of action and its effectiveness in treating partial seizures and anxiety disorders .

生物活性

Tiagabine hydrochloride (TGB) is a potent antiepileptic drug primarily known for its role as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1. This compound has garnered attention for its unique pharmacological profile and efficacy in treating various seizure disorders, particularly complex partial seizures. Below is a detailed examination of its biological activity, supported by relevant data tables and research findings.

Tiagabine functions by inhibiting the reuptake of GABA, an inhibitory neurotransmitter, thereby increasing its concentration in the synaptic cleft. This mechanism enhances GABAergic transmission, which is crucial for controlling neuronal excitability and preventing seizures. The compound exhibits high selectivity for the GAT-1 transporter with an in vivo IC50 of 67 nM, making it a valuable therapeutic agent in epilepsy management .

Pharmacokinetics

Tiagabine is rapidly absorbed after oral administration, with a half-life ranging from 5 to 9 hours in healthy individuals. Its pharmacokinetic properties are influenced by hepatic enzyme-inducing agents, which can significantly reduce its elimination half-life to as short as 2-3 hours . The drug is extensively bound to plasma proteins (approximately 96%), primarily serum albumin and alpha-1 acid glycoprotein .

Table 1: Pharmacokinetic Profile of Tiagabine

ParameterValue
AbsorptionRapid
Half-life5-9 hours
Protein Binding~96%
Clearance109 mL/min
MetabolismCYP3A isoform

Efficacy in Seizure Disorders

Tiagabine has been evaluated in several clinical trials for its effectiveness as an add-on therapy for refractory partial seizures. A notable randomized controlled trial involving 297 patients demonstrated that tiagabine significantly reduced the frequency of complex partial seizures compared to placebo. Specifically, patients receiving higher doses (32 mg and 56 mg) experienced median decreases in seizure frequency of -2.2 and -2.8 respectively, versus -0.7 for placebo .

Table 2: Clinical Trial Results on Seizure Frequency Reduction

Treatment GroupMedian Seizure Frequency Reduction% Patients with ≥50% Reduction
Placebo-0.74%
Tiagabine 32 mg-2.220%
Tiagabine 56 mg-2.829%

Adverse Effects

While generally well-tolerated, tiagabine is associated with several adverse effects, most notably dizziness, asthenia, headache, and somnolence. The incidence of these effects was higher compared to placebo groups . Importantly, tiagabine does not significantly alter the plasma concentrations of other antiepileptic drugs, making it a safer option for patients on multiple medications .

Case Studies and Additional Applications

Beyond epilepsy, tiagabine has shown promise in treating anxiety disorders. In a small case series involving five patients with generalized anxiety disorder (GAD), tiagabine was reported to improve anxiety symptoms effectively . This suggests potential off-label uses that warrant further exploration.

Table 3: Summary of Case Studies on Tiagabine in Anxiety Disorders

Patient GroupConditionOutcome
Adults with GADGeneralized Anxiety DisorderImprovement noted
Comorbid Anxiety/MDDAnxiety with Major Depressive DisorderSymptomatic relief observed

特性

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKARLAABCGMCN-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044218
Record name Tiagabine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145821-59-6
Record name Tiagabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145821-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiagabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiagabine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIAGABINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQH6T6D8OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiagabine hydrochloride
Reactant of Route 2
Reactant of Route 2
Tiagabine hydrochloride
Reactant of Route 3
Reactant of Route 3
Tiagabine hydrochloride
Reactant of Route 4
Tiagabine hydrochloride
Reactant of Route 5
Tiagabine hydrochloride
Reactant of Route 6
Tiagabine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Tiagabine hydrochloride?

A1: this compound (TGB) is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. [] It exerts its anticonvulsant effect by selectively binding to the GABA transporter type 1 (GAT1), primarily located on presynaptic neuronal terminals. [, ] This binding inhibits the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABA receptors. [, , ] Consequently, the inhibitory actions of GABA are prolonged, contributing to its anticonvulsant effects. []

Q2: What is the chemical formula and molecular weight of this compound?

A2: The chemical formula of this compound is C20H25NO2S2 HCl, and its molecular weight is 412.0. [, ]

Q3: Can you elaborate on the structural characterization of this compound using spectroscopic data?

A3: While the provided abstracts don't delve into specific spectroscopic data, they confirm the structural characterization of this compound and its intermediates through various spectroscopic techniques. [, ] This typically includes methods like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the compound.

Q4: What are the common starting materials for synthesizing this compound?

A4: Several research papers describe the synthesis of this compound. Two common starting materials are 2-bromo-3-methylthiophene and γ-lactone. [, ] The synthetic routes involve Grignard additions, selective dehydration, sulfonylation, and subsequent N-alkylation of the (3R)-nipecotate. [] Hydrolysis and acidification steps are then employed to obtain the final this compound product. [, ]

Q5: How stable is this compound in liquid formulations?

A5: Studies investigated the stability of this compound in two extemporaneously prepared oral suspensions: 1% methylcellulose:Simple Syrup, NF (1:6) and Ora-Plus:Ora-Sweet (1:1). [] At a refrigerated temperature of 4°C, the mean concentration of this compound remained above 95% of the initial concentration for 91 days in both formulations. [] At 25°C, the mean concentration exceeded 90% for 70 days in Ora-Plus:Ora-Sweet and 42 days in 1% methylcellulose:syrup. [] Notably, no changes in pH or physical appearance were observed throughout the study period. []

Q6: How does 2-Hydroxypropyl β-Cyclodextrin impact the chemical stability of Tiagabine HCl?

A6: Research suggests that 2-Hydroxypropyl β-Cyclodextrin (2-HPCD) can enhance the chemical stability of TGB. [] When TGB was exposed to a temperature of 50°C for 24 hours, the total related substances (TRS) were significantly lower in the presence of 2-HPCD (2.142% ±0.045 SD) compared to traditional antioxidants like α-tocopherol (3.264% ±0.077 SD) and ascorbic acid (3.125% ±0.053 SD). [] This suggests a distinct mechanism for enhancing TGB stability by 2-HPCD, different from conventional antioxidants. []

Q7: Are there any documented degradation pathways for this compound?

A7: Yes, studies employing liquid chromatography with electrospray ionization multistage mass spectrometry (LC/ESI-MS(n)) and high-resolution mass spectrometry (HR-MS) have identified degradation products of TGB. [] These studies indicate that TGB undergoes degradation primarily through oxidative pathways. [] The degradation process involves the attack of oxygen at various sites within the molecule, particularly at the double bond. [] This oxidative cascade leads to the formation of several degradation products, including dihydroxy, ketohydroxy, and ketone derivatives, as well as bisthiophene ketone. []

Q8: What is the impact of this compound on cortical depolarizations?

A8: In vitro studies using cortical wedges from audiogenic seizure-prone DBA/2 mice demonstrated that this compound (at 50 μM concentration) induced large, slow depolarizations. [, ] These depolarizations, occurring at a frequency of 6-8 per hour, persisted for several hours and were found to be calcium-dependent and inhibited by tetrodotoxin, a sodium channel blocker. [] Further investigation revealed that these depolarizations were initiated through GABA(A) receptors and potentially triggered the release of excitatory amino acids. []

Q9: What are the limitations of using this compound as an antiepileptic drug?

A10: While effective as add-on therapy for partial seizures in adults and children over 12, this compound has limitations. [, ] It exhibits a relatively low efficacy when used in combination with other antiepileptic drugs. [] Additionally, there are concerns regarding the potential for serious side effects, most notably the risk of nonconvulsive status epilepticus, which can complicate its use. []

Q10: Are there any known drug interactions associated with this compound?

A11: Tiagabine is primarily metabolized by cytochrome P-450 3A isoenzymes in the liver. [] Consequently, concurrent administration with drugs that induce or inhibit these enzymes can alter Tiagabine's metabolism and potentially lead to clinically significant drug interactions. [] Dosage adjustments may be necessary when combining Tiagabine with such medications. []

Q11: Is there evidence of this compound influencing the binding of other drugs to plasma proteins?

A12: Research suggests that this compound does not significantly displace highly protein-bound drugs. [] This characteristic is advantageous, as it reduces the likelihood of unwanted drug interactions stemming from competition for protein-binding sites in the bloodstream. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。